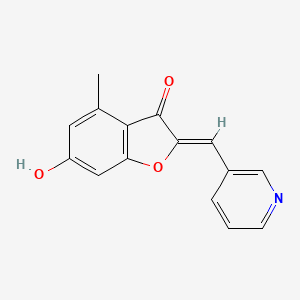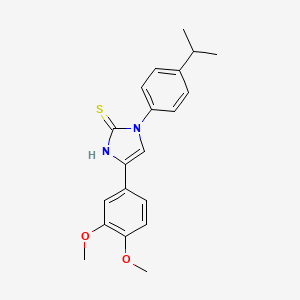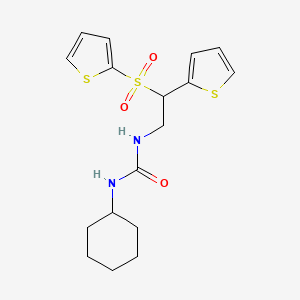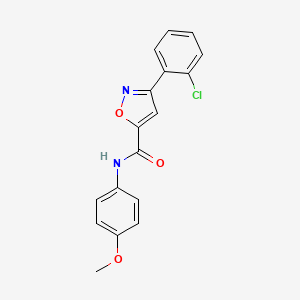![molecular formula C23H21N5O B2371662 3-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(biphenyl-4-yl)ethylidene]propanehydrazide CAS No. 393533-57-8](/img/structure/B2371662.png)
3-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(biphenyl-4-yl)ethylidene]propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 3-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(biphenyl-4-yl)ethylidene]propanehydrazide, also known as BPEP, is a synthetic organic compound that has been widely used in scientific research. BPEP belongs to the family of benzotriazole compounds and has been shown to have potential as a therapeutic agent for various diseases.
Scientific Research Applications
Synthesis and Antifungal Activity
- Researchers have investigated the synthesis of compounds related to 1H-benzotriazole and their potential antifungal activities. For instance, the synthesis of azetidinones derived from 1H-benzotriazole and their testing against fungal species like C. albicans has been reported, showing moderate to good antifungal activity (Toraskar, Kadam, & Kulkarni, 2009).
Bioinformatic Characterization in Brain Disorders
- A bioinformatics and pathology study of new Schiff bases, including derivatives of propanehydrazide, focused on their drug-like properties and potential applicability in treating neurodegenerative diseases, particularly Alzheimer’s disease (Avram et al., 2021).
Antibacterial and Anticonvulsant Evaluation
- Novel compounds synthesized from 1H-benzotriazole have been evaluated for their antibacterial, antifungal, and anticonvulsant activities. These studies found moderate antibacterial and antifungal activity against specific strains and excellent anticonvulsant activity in certain compounds (Rajasekaran, Murugesan, & Anandarajagopal, 2006).
Antioxidant and Anticancer Activity
- Research into novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide showed that these compounds possess significant antioxidant and anticancer activities, with certain derivatives being more effective than ascorbic acid and showing cytotoxicity against specific cancer cell lines (Tumosienė et al., 2020).
Antimicrobial Activities
- The synthesis of various derivatives of propanehydrazide and their evaluation as antimicrobial agents have been conducted, showing promising results compared to standard drugs in some cases (Mohamed et al., 2008).
Microwave Assisted Synthesis as Antibacterial Agents
- Studies on the microwave-assisted synthesis of N-substituted benzylidene-2-(1H-benzotriazol-1-yl) acetohydrazide derivatives as antibacterial agents have shown promising antibacterial activity against various microbial strains (Rani et al., 2021).
properties
IUPAC Name |
3-(benzotriazol-1-yl)-N-[(E)-1-(4-phenylphenyl)ethylideneamino]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O/c1-17(18-11-13-20(14-12-18)19-7-3-2-4-8-19)24-26-23(29)15-16-28-22-10-6-5-9-21(22)25-27-28/h2-14H,15-16H2,1H3,(H,26,29)/b24-17+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEQVDAWIKAJJA-JJIBRWJFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CCN1C2=CC=CC=C2N=N1)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CCN1C2=CC=CC=C2N=N1)/C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
393533-57-8 |
Source


|
| Record name | 3-(1H-1,2,3-BENZOTRIAZOL-1-YL)N'-(1-(1,1'-BI-PH)-4-YLETHYLIDENE)PROPANOHYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(2-(4-acetylpiperazin-1-yl)-2-oxoethyl)-7-isopropyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2371583.png)





![3-chloro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2371597.png)
![6-Benzyl-2-(3-((4-chlorophenyl)thio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2371598.png)

